molecular formula C8H9FN2O2 B11907451 3-Fluoro-N-methoxy-N-methylisonicotinamide

3-Fluoro-N-methoxy-N-methylisonicotinamide

Cat. No.: B11907451
M. Wt: 184.17 g/mol
InChI Key: FKTACUQKSJOXTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methoxy-N-methylisonicotinamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like (NaN3) in dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-N-methoxy-N-methylisonicotinamide is unique due to the presence of both the fluorine atom and the methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, stability, and potential therapeutic applications .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3

InChI Key

FKTACUQKSJOXTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=NC=C1)F)OC

Origin of Product

United States

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